molecular formula C6H6N2O2 B2988121 1-(5-Hydroxypyrimidin-2-yl)ethanone CAS No. 1808092-59-2

1-(5-Hydroxypyrimidin-2-yl)ethanone

Cat. No.: B2988121
CAS No.: 1808092-59-2
M. Wt: 138.126
InChI Key: QCKFHTNCMQOVCO-UHFFFAOYSA-N
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Description

1-(5-Hydroxypyrimidin-2-yl)ethanone is a pyrimidine derivative characterized by a ketone group (ethanone) at position 1 and a hydroxyl group (-OH) at position 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological and material science applications, with substituents like hydroxyl groups often influencing bioavailability and reactivity .

Properties

IUPAC Name

1-(5-hydroxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKFHTNCMQOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypyrimidin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, which introduces the pyrimidine ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidine-2,5-dione derivatives.

Scientific Research Applications

1-(5-Hydroxypyrimidin-2-yl)ethanone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Hydroxypyrimidin-2-yl)ethanone with structurally related ethanone-pyrimidine/pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects and Physicochemical Properties

Compound Name Substituents Key Properties References
This compound -OH at C5, -COCH₃ at C2 High polarity, enhanced solubility, potential for H-bonding and acidity
1-(Pyrimidin-2-yl)ethanone -COCH₃ at C2 (no C5 substituent) Lower polarity, reduced solubility; baseline for pyrimidine-ethanone analogs
1-(5-Bromopyrimidin-2-yl)ethanone -Br at C5, -COCH₃ at C2 Increased molecular weight, potential halogen bonding, reduced solubility
1-(2-Aminopyrimidin-5-yl)ethanone -NH₂ at C2, -COCH₃ at C5 Basic amino group enhances solubility in acidic conditions; nucleophilic sites
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl at C1, pyridine ring Increased lipophilicity, aromatic stacking potential; altered biological targets
  • Hydroxyl vs. Halogen/Amino Groups: The hydroxyl group in this compound increases acidity (pKa ~8-10) compared to bromo (electron-withdrawing) or amino (electron-donating) substituents, impacting interactions in biological systems .
  • Solubility: The hydroxyl group improves aqueous solubility relative to bromo or non-polar analogs, critical for drug delivery .

Biological Activity

1-(5-Hydroxypyrimidin-2-yl)ethanone is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a hydroxypyrimidine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits properties that may inhibit key enzymes involved in cellular pathways, particularly those related to inflammation and viral replication. The compound's mechanism may involve:

  • Enzyme Inhibition : It potentially inhibits enzymes that play roles in inflammatory responses and viral replication.
  • Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antiviral Activity

Research has indicated that derivatives of pyrimidines, including this compound, may exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the replication of viruses such as Hepatitis B and C, suggesting a potential application for this compound in antiviral therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can suppress nitric oxide (NO) production in immune cells, which is a critical mediator in inflammatory responses. The inhibition of NO production was found to be dose-dependent, indicating a potential therapeutic role in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several pyrimidine derivatives against Hepatitis B virus (HBV). Among these compounds, those structurally similar to this compound showed significant inhibition of HBV replication in vitro. The findings suggested that modifications at the C-5 position could enhance antiviral activity .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, researchers synthesized a series of substituted pyrimidines and tested their effects on NO production in mouse peritoneal cells. The results indicated that compounds with similar structural features to this compound effectively reduced NO levels, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Related Compounds

Compound NameStructureAntiviral ActivityAnti-inflammatory Activity
This compoundstructureModerateHigh
5-Fluoro-2-amino-4,6-dichloropyrimidinestructureHighModerate
5-IodouracilstructureHighLow

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